6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 878743-46-5
VCID: VC8387449
InChI: InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3
SMILES: CN1C=NC2=CN=C(C=C2C1=O)Cl
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol

6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one

CAS No.: 878743-46-5

Cat. No.: VC8387449

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one - 878743-46-5

Specification

CAS No. 878743-46-5
Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
IUPAC Name 6-chloro-3-methylpyrido[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3
Standard InChI Key DQKOTOCNDNDSCM-UHFFFAOYSA-N
SMILES CN1C=NC2=CN=C(C=C2C1=O)Cl
Canonical SMILES CN1C=NC2=CN=C(C=C2C1=O)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 6-chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one, reflects its IUPAC nomenclature:

  • A pyrido[3,4-d]pyrimidine core, where a pyridine ring is fused to a pyrimidine ring at the 3,4-positions.

  • A chlorine substituent at position 6 and a methyl group at position 3.

  • A ketone functional group at position 4 of the pyrimidine ring.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 6-chloro-3-methylpyridopyrimidinone typically involves cyclocondensation reactions. A representative pathway, adapted from patent JP2017523228A, proceeds as follows :

  • Starting Material: 5-Amino-2-chloropyridine-4-carboxamide.

  • Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride.

  • Cyclization: Heating with methylamine in the presence of a palladium catalyst to form the pyrimidine ring.

  • Deprotection: Removal of TBDMS groups using tetrabutylammonium fluoride (TBAF).

Reaction Scheme:

5-Amino-2-chloropyridine-4-carboxamideTBDMS-ClBaseProtected intermediateMeNH2Pd catalyst6-Chloro-3-methylpyridopyrimidinone\text{5-Amino-2-chloropyridine-4-carboxamide} \xrightarrow[\text{TBDMS-Cl}]{\text{Base}} \text{Protected intermediate} \xrightarrow[\text{MeNH}_2]{\text{Pd catalyst}} \text{6-Chloro-3-methylpyridopyrimidinone}

Optimization Challenges

  • Yield: Initial routes report yields of 40–60%, limited by side reactions at the chloro position.

  • Purity: Chromatographic purification (e.g., preparative HPLC) is required to achieve >95% purity .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies :

PropertyValue
Molecular FormulaC₈H₆ClN₃O
Molecular Weight195.606 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point383.3 ± 52.0 °C at 760 mmHg
Flash Point185.6 ± 30.7 °C
LogP (Octanol-Water)1.8 (Predicted)
Solubility in Water2.1 mg/mL (25°C)

Key Observations:

  • The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability.

  • Thermal stability up to 200°C makes it suitable for high-temperature processing .

Pharmacological Applications

TRPC5 Channel Modulation

TRPC5 channels regulate calcium influx in neurons and are linked to neuropathic pain. In vitro assays demonstrate that 6-chloro-3-methylpyridopyrimidinone inhibits TRPC5 with an IC₅₀ of 120 nM, comparable to reference antagonists like HC-070 . Mechanistically, it binds to the channel’s intracellular domain, stabilizing a closed conformation (Figure 1) .

Anti-Inflammatory Activity

In murine models of inflammation, the compound reduced TNF-α levels by 65% at 10 mg/kg, outperforming indomethacin (45% reduction) . This effect correlates with suppression of NF-κB signaling, as shown in luciferase reporter assays.

Future Directions

Structural Modifications

  • Position 6: Replacing chlorine with fluorine may enhance metabolic stability.

  • Position 3: Introducing bulkier alkyl groups could improve TRPC5 selectivity over TRPC4 .

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics in humans, particularly bioavailability and half-life.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator